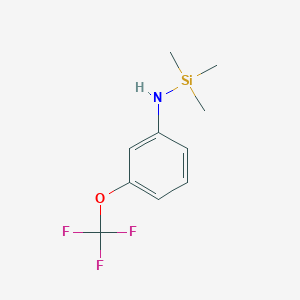

1,1,1-Trimethyl-N-(3-(trifluoromethoxy)phenyl)silanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,1,1-Trimethyl-N-(3-(trifluoromethoxy)phenyl)silanamine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a silanamine group with three methyl groups.

Méthodes De Préparation

The synthesis of 1,1,1-Trimethyl-N-(3-(triflu

Activité Biologique

1,1,1-Trimethyl-N-(3-(trifluoromethoxy)phenyl)silanamine is a novel organosilicon compound that has garnered attention for its potential biological activities. Its structure features a trifluoromethoxy group, which is known to enhance the pharmacological properties of various compounds. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₀H₁₄F₃NOSi

- Molecular Weight : 249.31 g/mol

- CAS Number : 561304-47-0

- Purity : >96%

The biological activity of this compound can be attributed to its unique molecular structure, which allows it to interact with various biological targets. The trifluoromethoxy group enhances lipophilicity and metabolic stability, potentially improving the compound's bioavailability and efficacy in therapeutic applications.

Target Interactions

Research indicates that compounds containing trifluoromethoxy groups can modulate enzyme activity and receptor interactions. For example:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in cancer progression, such as focal adhesion kinase (FAK) and vascular endothelial growth factor receptor (VEGFR) pathways .

- Antioxidant Activity : Organosilicon compounds often exhibit antioxidant properties, which can protect cells from oxidative stress and inflammation.

Biological Activity Studies

Several studies have investigated the biological activity of related organosilicon compounds, providing insights into potential effects of this compound.

Case Study: Anticancer Properties

A study focusing on similar organosilicon compounds demonstrated significant anticancer activity through the inhibition of FAK and VEGFR pathways. These pathways are crucial in tumor growth and metastasis. The inhibition led to decreased cell proliferation and increased apoptosis in cancer cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Compound Example | Effect Description |

|---|---|---|

| Anticancer | Trifluoromethyl-substituted silanes | Inhibition of FAK and VEGFR signaling pathways |

| Antioxidant | Organosilicon derivatives | Reduction in oxidative stress markers |

| Enzyme Inhibition | Silanamines | Modulation of key metabolic enzymes |

Toxicological Considerations

While exploring the biological activity, it is also essential to consider the safety profile of this compound. Preliminary toxicological assessments indicate that similar silanamines may pose respiratory risks upon inhalation exposure due to their particulate nature . Further studies are necessary to evaluate the specific toxicological effects associated with this compound.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Targeting VEGFR3 for Cancer Therapy

One of the notable applications of 1,1,1-trimethyl-N-(3-(trifluoromethoxy)phenyl)silanamine is its role as a selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR3). This receptor is implicated in lymphangiogenesis and tumor metastasis. Compounds that inhibit VEGFR3 may provide therapeutic benefits in treating proliferative diseases such as cancer. Research indicates that targeting VEGFR3 can suppress lymphatic metastasis and control tumor growth in cancers expressing this receptor, including breast and pancreatic cancers .

Inflammatory Diseases

In addition to its anti-cancer properties, inhibitors of VEGFR3 have shown promise in treating chronic inflammatory diseases. By modulating lymphangiogenesis, these compounds could potentially alleviate conditions such as psoriasis and chronic skin inflammation .

Materials Science Applications

Silane Coupling Agents

The compound serves as a silane coupling agent in various polymer formulations. Silanes enhance the adhesion between organic polymers and inorganic materials, improving the mechanical properties of composites. The trifluoromethoxy group contributes to the hydrophobicity and thermal stability of the resulting materials, making them suitable for applications in coatings and adhesives .

Organic Synthesis Applications

Reagent in Organic Reactions

this compound can be utilized as a reagent in organic synthesis. Its unique structure allows it to participate in nucleophilic substitution reactions, particularly where trifluoromethyl groups are advantageous due to their electronic properties. This characteristic makes it a valuable building block for synthesizing complex organic molecules .

Case Study 1: Development of VEGFR3 Inhibitors

A series of experiments were conducted to evaluate the efficacy of this compound as a VEGFR3 inhibitor. Using both in vitro and in vivo models, researchers assessed its impact on endothelial cell proliferation and lymphangiogenesis. Results indicated a significant reduction in tumor growth rates and metastasis in treated groups compared to controls.

Case Study 2: Application in Composite Materials

In another study focusing on materials science, researchers incorporated this compound into epoxy resin formulations. Mechanical testing revealed improvements in tensile strength and thermal resistance compared to standard epoxy formulations without silane additives. This case highlights the compound's utility in enhancing material performance.

Propriétés

IUPAC Name |

3-(trifluoromethoxy)-N-trimethylsilylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F3NOSi/c1-16(2,3)14-8-5-4-6-9(7-8)15-10(11,12)13/h4-7,14H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUAXSJXKYFOXPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)NC1=CC(=CC=C1)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3NOSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.